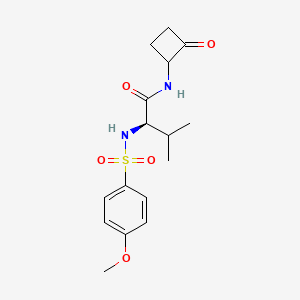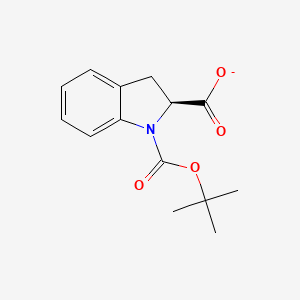
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-indoline-2-carboxylic acid is a derivative of indoline, a bicyclic organic compound containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions. Boc-L-indoline-2-carboxylic acid is widely used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a Boc group, followed by carboxylation at the 2-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-indoline. This intermediate is then carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield Boc-L-indoline-2-carboxylic acid .
Industrial Production Methods: In an industrial setting, the production of Boc-L-indoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity Boc-L-indoline-2-carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline-2-methanol or indoline-2-aldehyde.
Substitution: Halogenated or nitrated indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in the synthesis of peptide-based drugs and as a precursor for bioactive molecules.
Medicine: Boc-L-indoline-2-carboxylic acid derivatives have shown potential as therapeutic agents for various diseases, including cancer and viral infections.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of Boc-L-indoline-2-carboxylic acid and its derivatives depends on the specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine. In medicinal chemistry, Boc-L-indoline-2-carboxylic acid derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved vary depending on the structure and function of the derivative .
Vergleich Mit ähnlichen Verbindungen
Indoline-2-carboxylic acid: Lacks the Boc protecting group, making it less stable in certain reactions.
Indole-2-carboxylic acid: Contains an indole ring instead of an indoline ring, leading to different reactivity and applications.
Boc-indoline: Similar structure but lacks the carboxylic acid group, limiting its use in certain synthetic applications
Uniqueness: Boc-L-indoline-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C14H16NO4- |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |
InChI-Schlüssel |
QONNUMLEACJFME-NSHDSACASA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


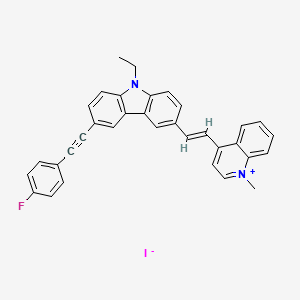
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
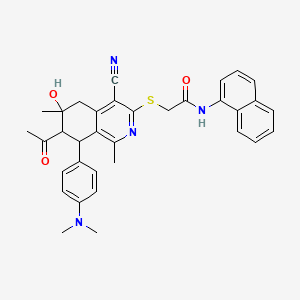
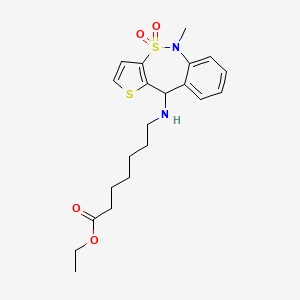
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

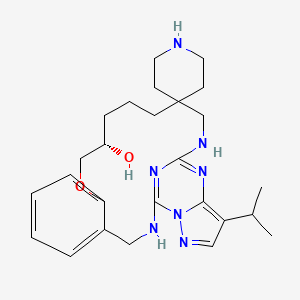
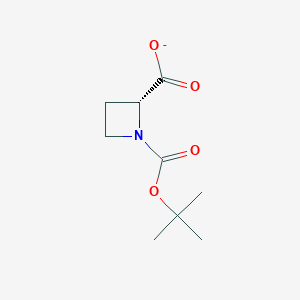
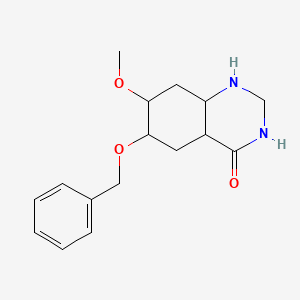
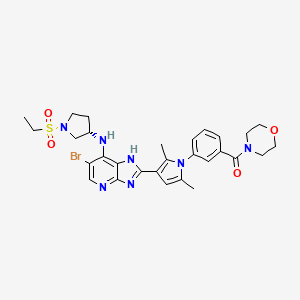
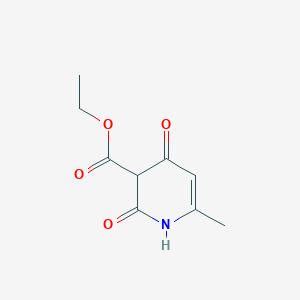
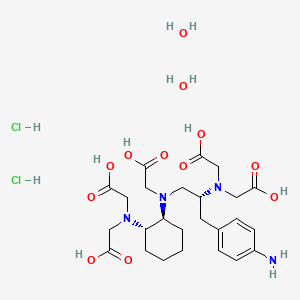
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
